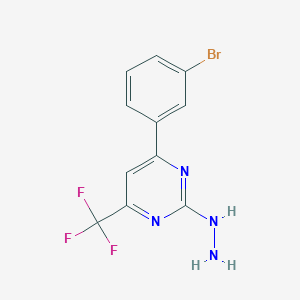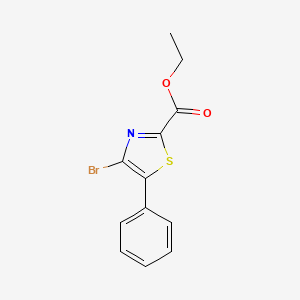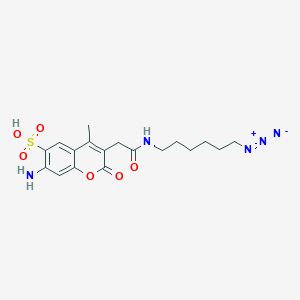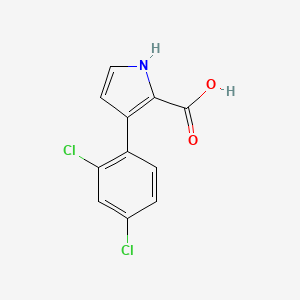![molecular formula C18H20N2O4 B13725166 2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-L-phenyalanine typically involves the use of standard peptide synthesis techniques. One common method is the Strecker synthesis , which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an alpha-amino nitrile, followed by hydrolysis to yield the amino acid . Another method involves the hydrogenation of a Schiff base formed from the corresponding aldehyde and amine .
Industrial Production Methods
Industrial production of 4-Phenyl-L-phenyalanine may involve enzymatic synthesis using phenylalanine ammonia-lyase (PAL) to catalyze the addition of ammonia to cinnamic acid derivatives . This method is advantageous due to its high specificity and yield.
化学反应分析
Types of Reactions
4-Phenyl-L-phenyalanine undergoes various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidative conditions.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenylalanine derivatives .
科学研究应用
4-Phenyl-L-phenyalanine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Phenyl-L-phenyalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules . The biphenyl group can interact with aromatic residues in proteins, affecting their folding and stability . Additionally, the compound can act as a competitive inhibitor of enzymes that utilize phenylalanine as a substrate .
相似化合物的比较
Similar Compounds
Phenylalanine: The parent amino acid, which lacks the biphenyl group.
Tyrosine: Another aromatic amino acid with a hydroxyl group on the phenyl ring.
Tryptophan: An aromatic amino acid with an indole group.
Uniqueness
4-Phenyl-L-phenyalanine is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties compared to other aromatic amino acids . This structural feature allows for unique interactions with proteins and enzymes, making it a valuable tool in biochemical research .
属性
分子式 |
C18H20N2O4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
2-amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C18H20N2O4/c19-15(17(21)22)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-16(20)18(23)24/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24) |
InChI 键 |
SFFJTJAQSFLYFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C2=CC=C(C=C2)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-Cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725091.png)
![5,6,7,8-Tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13725092.png)
![(4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13725099.png)
![Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13725109.png)
![Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate](/img/structure/B13725112.png)
![(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid](/img/structure/B13725116.png)

![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate](/img/structure/B13725136.png)

![N-[(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(1-naphthyloxy)tetrahydropyran-3-yl]acetamide](/img/structure/B13725149.png)
![N,N-Dimethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725153.png)
